磷酸锌

概述

描述

Zinc Phosphate (Zn3(PO4)2) is an inorganic compound that appears as a white, odorless, and tasteless powder . It is widely used as a corrosion-resistant coating on metal surfaces either as part of an electroplating process or applied as a primer pigment . It has largely displaced toxic materials based on lead or chromium .

Synthesis Analysis

Zinc Phosphate is typically synthesized by the reaction of zinc oxide (ZnO) with phosphoric acid (H3PO4). The reaction occurs in an aqueous medium, producing zinc phosphate and water as byproducts . Another method involves the reaction of zinc with phosphoric acid, which also produces hydrogen gas along with zinc phosphate .

Molecular Structure Analysis

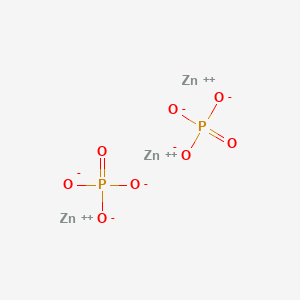

Zinc Phosphate is structured as a single zinc atom attached to two phosphate ions. The bond between the phosphate ions and the zinc atom are the oxygen atoms which are bound by single bonds to the phosphorus atom . It has a monoclinic crystal structure .

Chemical Reactions Analysis

Zinc Phosphate is a relatively stable compound, showing resistance to heat and most common chemical reactions . It forms a layer on the metal surface that protects it from oxidation .

Physical And Chemical Properties Analysis

Zinc Phosphate appears as a white, odorless, and tasteless powder. It’s slightly soluble in water and completely insoluble in alcohol . The compound forms crystals when in the presence of concentrated phosphoric acid .

科学研究应用

Anticorrosion Pigment

Zinc phosphate is widely used as an anticorrosion pigment in coatings. It acts by providing a protective layer that inhibits the corrosion process on metal surfaces. Recent studies have shown that when zinc phosphate is incorporated into powder coatings, it significantly enhances the anti-corrosive properties . The optimal additive dosage and its interaction with other coating components have been a subject of extensive research, aiming to improve the longevity and durability of metal products.

Drug Delivery Systems

In the field of biomedicine, zinc phosphate nanoparticles (ZnPNPs) are explored for their potential as drug delivery agents. Due to their biocompatibility and non-toxicity, ZnPNPs can be used to transport therapeutic agents directly to the target site, minimizing side effects and improving treatment efficacy . Research is ongoing to optimize their size, surface properties, and functionalization to enhance their performance in drug delivery applications.

Antibacterial and Anticancer Agents

Zinc phosphate’s antibacterial properties make it a candidate for use in antibacterial coatings and materials. Additionally, its role as an anticancer agent is being investigated, with studies focusing on its ability to target cancer cells while sparing healthy tissues . This dual functionality opens up new avenues for the development of multifunctional therapeutic agents.

Biocatalyst

Zinc phosphate has been studied for its catalytic properties, particularly in the context of biocatalysis. Its high thermal stability and specific surface characteristics allow it to facilitate various biochemical reactions, making it a valuable component in the synthesis of complex organic compounds .

Lubricant Additives

The unique features of zinc phosphate, such as its thermal stability and low solubility in corrosive media, make it an excellent additive in lubricants. It can improve the lubrication properties and extend the life of mechanical systems by reducing wear and tear .

Bone Tissue Regeneration

Zinc phosphate’s biocompatibility also extends to its use in bone tissue engineering. It can aid in the regeneration of bone tissues by acting as a scaffold that supports the growth of new bone cells . This application is particularly promising for the development of advanced biomaterials for orthopedic implants and reconstructive surgery.

Environmental Remediation

Lastly, zinc phosphate nanoparticles are utilized in environmental remediation efforts, particularly in the removal of toxic metals from environmental samples. Their ability to adsorb and immobilize heavy metals makes them an effective tool for cleaning up contaminated sites .

作用机制

Target of Action

Zinc Phosphate (Zn3(PO4)2) is an inorganic compound that primarily targets metal surfaces, acting as a corrosion-resistant coating . In the field of dentistry, it is used as a cement for permanent metal and zirconium dioxide restorations . It also interacts with various enzymes and transcription factors within biological systems .

Mode of Action

Zinc Phosphate forms a protective layer on metal surfaces, preventing corrosion and enhancing durability . In dentistry, it is mixed with zinc oxide (ZnO) and magnesium oxide (MgO) powders along with a liquid consisting principally of phosphoric acid, water, and buffers to form a cement . On a cellular level, zinc is known to bind to around 3000 proteins in vivo, representing about 10% of the human proteome .

Biochemical Pathways

Zinc Phosphate plays a significant role in various biochemical pathways and cellular functions, such as response to oxidative stress, homeostasis, immune responses, DNA replication, DNA damage repair, cell cycle progression, apoptosis, and aging . It is required for the synthesis of protein and collagen, thus contributing to wound healing and maintaining healthy skin .

Pharmacokinetics

Zinc Phosphate is a white solid that is insoluble in water . This property affects its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, limiting its bioavailability. It is soluble in inorganic acids, ammonia, and ammonium salt solutions .

Result of Action

The molecular and cellular effects of Zinc Phosphate’s action are diverse. It contributes to the corrosion resistance of metal surfaces . In biological systems, it influences numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Zinc Phosphate. For instance, the solubility of Zinc Phosphate in water decreases with increasing temperature . In biological systems, the availability of other nutrients in the environment influences the homeostasis of zinc within plants . Furthermore, the pH of the environment can affect the availability of zinc, especially in soils of low soluble organic matter .

未来方向

Zinc Phosphate shows potential as a micronutrient in fertilizers. Given zinc’s essential role in plant growth, its inclusion in fertilizers could help improve crop yields . Owing to its thermal stability, there are ongoing studies examining Zinc Phosphate’s role as a potential flame retardant in certain applications . In the glass and ceramics industry, Zinc Phosphate may be used to produce specialized glass products that require unique properties .

属性

IUPAC Name |

trizinc;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.3Zn/c2*1-5(2,3)4;;;/h2*(H3,1,2,3,4);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXTYHSAJDENHV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3(PO4)2, O8P2Zn3 | |

| Record name | zinc phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064807 | |

| Record name | Trizinc phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, White solid; [Hawley] White odorless powder; [MSDSonline] | |

| Record name | Phosphoric acid, zinc salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zinc phosphate | |

CAS RN |

7779-90-0, 13847-22-8, 14332-60-6 | |

| Record name | Zinc phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, zinc salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014332606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, zinc salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trizinc phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trizinc bis(orthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, zinc salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2MCT2M62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of the most common form of zinc phosphate found in these studies?

A1: The most commonly encountered form of zinc phosphate in these studies is zinc phosphate tetrahydrate, with the molecular formula Zn₃(PO₄)₂·4H₂O [, , ]. Its molecular weight is 458.14 g/mol.

Q2: What spectroscopic techniques were used to characterize zinc phosphate in these studies?

A2: Several spectroscopic techniques were employed to characterize zinc phosphate, including: * X-ray diffraction (XRD) to determine crystal structure and phase identification [, , , , ].* Infrared (IR) spectroscopy to analyze chemical bonds and identify functional groups []. * Raman spectroscopy to identify and quantify components and study surface structure [].* Energy-dispersive X-ray spectroscopy (EDS) to determine elemental composition [, ]. * X-ray photoelectron spectroscopy (XPS) to analyze elemental composition and chemical states of elements [].* Scanning electron microscopy (SEM) to visualize surface morphology and microstructure [, , , , , , ].

Q3: How does the microstructure of zinc phosphate cement change with the addition of zinc oxide nanoparticles?

A3: The addition of zinc oxide nanoparticles to zinc phosphate cement leads to a denser microstructure with reduced cracks and a more homogeneous distribution of the nanoparticles []. This improvement in microstructure contributes to enhanced hardness and compressive strength of the cement.

Q4: How does the presence of iron impurities affect amorphous zinc phosphate?

A4: Iron impurities significantly inhibit the recrystallization of amorphous zinc phosphate []. During ball-milling, iron gets oxidized and incorporated into the zinc phosphate structure, replacing some zinc ions and creating zinc vacancies. These vacancies, coupled with Fe³⁺, bind water molecules more strongly, reducing water mobility and hindering recrystallization.

Q5: How do the anti-alkaline properties of zinc phosphate crystal films change with varying manganese content?

A5: As the manganese content in zinc phosphate crystal films increases, their resistance to alkaline solutions improves, particularly in highly alkaline environments (pH 13) []. This enhancement is attributed to the modification of the chemical structure of the zinc phosphate crystal films by manganese ions.

Q6: Does the addition of stannous fluoride to zinc phosphate cement affect its physical properties?

A6: While previous studies suggested minimal impact on setting time and compressive strength when replacing water with stannous fluoride solution [], further research is needed to assess the effects of higher fluoride concentrations on other properties like consistency, film thickness, solubility, and disintegration [].

Q7: What factors affect the quality of zinc phosphate coatings on steel in the automotive industry?

A7: The quality of zinc phosphate coatings on steel is significantly influenced by the surface characteristics of the steel substrate []. For example, the presence of residual zinc on one-side electrogalvanized steel can lead to less phosphorus incorporation in the coating, affecting its adhesion and anti-corrosion properties.

Q8: What are the advantages of using zinc phosphate as a pigment in waterborne epoxy paints for steel protection?

A8: Zinc phosphate pigments in waterborne epoxy paints provide efficient steel protection due to both barrier effects and the formation of a stable ferric phosphate layer []. This dual action effectively inhibits corrosion, even under damaged coating areas.

Q9: What are the potential applications of zinc phosphate cement in biomedical fields?

A9: Research suggests that zinc phosphate cement exhibits biocompatibility with human osteoblast-like cells [, ]. This finding suggests potential applications in bone contact applications, although further in vivo studies are needed to confirm its suitability.

Q10: How does zinc phosphate interact with stainless steel in dental applications?

A10: Zinc phosphate cement exhibits varying bond strengths with different dental materials []. For example, it shows lower bond strength to stainless steel compared to glass ionomer cement and polycarboxylate cement.

Q11: What is the impact of incorporating Bioglass® powder into zinc phosphate cement?

A11: The incorporation of Bioglass® powder into zinc phosphate cement enhances its bioactivity, promoting the formation of a Ca-P layer on its surface in simulated body fluid []. This modification improves cell attachment and activity without significantly impacting the cement's mechanical or physicochemical properties.

Q12: Can temporary cement cleaning methods impact the retention of crowns cemented with zinc phosphate cement?

A12: The use of temporary cement and its cleaning methods can affect the retention of permanently cemented crowns []. While air-abrasion after temporary cement removal improves the retention of crowns cemented with zinc phosphate cement, using temporary cement generally reduces the retention of crowns cemented with resin-modified glass ionomer cement.

Q13: How does the micro-osmosis of Mineral Trioxide Aggregate (MTA) compare to zinc phosphate cement when used as a cement for casting dowel pins?

A13: MTA exhibits significantly lower micro-osmosis compared to zinc phosphate cement when used as a cement for casting dowel pins []. This superior performance suggests that MTA might be a better choice for minimizing microleakage and potential bacterial contamination in dental applications.

Q14: What are the environmental concerns related to traditional zinc phosphate treatments, and what are the alternatives?

A15: Traditional zinc phosphate treatments often generate sludge, raising environmental concerns. To address this, researchers are exploring alternative zinc phosphate treating solutions that are sludge-free and environmentally friendly []. These solutions typically involve specific molar ratios of zinc, phosphoric acid, and nitric acid, along with additives to control the reaction and prevent sludge formation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)